molecular formula C6H17NO7P2 B1678199 Neridronate CAS No. 79778-41-9

Neridronate

Cat. No. B1678199
CAS RN: 79778-41-9
M. Wt: 277.15 g/mol
InChI Key: PUUSSSIBPPTKTP-UHFFFAOYSA-N
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Description

Neridronic acid, also known as Neridronate, is a bisphosphonate . It is used in Italy to treat Osteogenesis imperfecta and Paget’s disease of bone . A clinical trial in 2013 suggested that CRPS Type I (Complex regional pain syndrome) responds to treatment with intravenous neridronate .


Synthesis Analysis

Neridronate has been synthesized in various studies. For instance, it was used in the synthesis of uniform PEG-neridronate-modified magnetic nanoparticles . Another study reported the synthesis of PEG-neridronate by dissolving sodium neridronate in PBS, cooling the solution to 5 °C, adding dry MeO-PEG-NHS, and stirring the mixture at 5 °C for 5 hours .


Molecular Structure Analysis

Neridronate has a P-C-P structure, similar to the P-O-P structure of native pyrophosphate . The chemical formula of Neridronate is C6H17NO7P2 .


Chemical Reactions Analysis

Neridronate has been involved in various chemical reactions. For example, it was used in the modification of NaYF4:Yb3+/Er3+ nanoparticles, which were synthesized by high-temperature coprecipitation of lanthanide chlorides . Another study reported the modification of NaYF4:Yb3+/Er3+ nanoparticles with PEG-neridronate for improved stability in biologically relevant media .


Physical And Chemical Properties Analysis

The molecular weight of Neridronate is 277.15 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

  • Bone Mineral Density and Pain Reduction : Neridronate has shown effectiveness in improving bone mineral density (BMD) and reducing back pain in patients with β‐thalassaemia and osteoporosis. A study demonstrated significant increases in BMD at the lumbar spine and total hip, accompanied by decreases in serum bone markers and reductions in back pain (Forni et al., 2012).

  • Osteogenesis Imperfecta in Children : In a randomized controlled study, neridronate was found to significantly increase the rate of BMD increase at both the spine and hip in prepubertal children with osteogenesis imperfecta, and was associated with a significant decrease in the risk of clinical fractures (Gatti et al., 2004).

  • Inhibition of Angiogenesis : Neridronate has been observed to inhibit angiogenesis in both in vitro and in vivo studies. It inhibits endothelial cell proliferation and capillary-like tube formation, suggesting potential applications in treating a wide spectrum of angiogenesis-dependent diseases, including chronic inflammatory diseases and cancer (Ribatti et al., 2007).

  • Effects on Osteoblastic Cell Cultures : Research indicates that neridronate does not negatively affect the viability, proliferation, and cellular activity of normal human osteoblasts, even after prolonged exposure. It may even enhance the differentiation of cultured osteoblasts into mature bone-forming cells (Frediani et al., 2004).

  • Use in Musculoskeletal Disorders : Neridronate has been used effectively in various musculoskeletal pain conditions, such as algodystrophy, showing improvements in extraskeletal outcomes. Its unique safety and efficacy profile make it suitable for secondary osteoporosis due to genetic, rheumatic, and oncological diseases (Iolascon & Moretti, 2022).

  • Liposomal Formulation for Cancer Therapy : Liposomal formulations of neridronate have shown enhanced action on breast cancer cells, with a significant reduction in cell viability, migration, invasion, and expression of matrix metalloproteinases in treated cells (Chebbi et al., 2010).

Safety And Hazards

While specific safety and hazard information for Neridronate was not found in the search results, it is generally recommended for research and development use only and not for medicinal or household use .

Future Directions

Neridronate has shown potential in various clinical applications. For instance, it has been used in the treatment of complex regional pain syndrome type I with promising results . Moreover, findings from clinical investigations suggest that the potential of Neridronate has not yet been fully understood, and future basic research and clinical trials might clarify its range of applicability .

properties

IUPAC Name

(6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NO7P2/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUSSSIBPPTKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(O)(P(=O)(O)O)P(=O)(O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40868545
Record name (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neridronic acid

CAS RN

79778-41-9
Record name Neridronate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79778-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neridronic acid [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neridronic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11620
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (6-Amino-1-hydroxyhexane-1,1-diyl)bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40868545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-amino-1-hydroxy-1-phosphonohexyl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NERIDRONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U27U3RIN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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